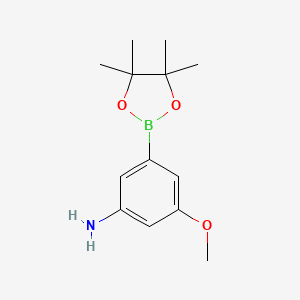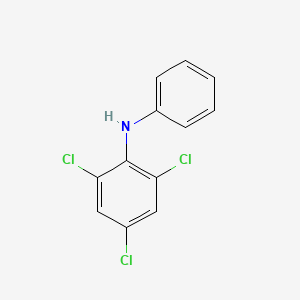
Phenyl-(2,4,6-trichloro-phenyl)-amine
概要
説明
Phenyl-(2,4,6-trichloro-phenyl)-amine is an organic compound that belongs to the class of diarylamines This compound is characterized by the presence of a phenyl group attached to a 2,4,6-trichlorophenyl group through an amine linkage
作用機序
Target of Action
Phenyl-(2,4,6-trichloro-phenyl)-amine, also known as diphenylamine-substituted tris(2,4,6-trichlorophenyl)methyl radicals, primarily targets intramolecular charge transfer (ICT) interactions of donor–acceptor (D–A) molecules . These molecules play a crucial role in various biochemical processes.
Mode of Action
The compound interacts with its targets by controlling the ICT interactions. The number and position of the donor units, diphenylamine (DPA), in the molecule can be optimized to tune these interactions . This interaction results in changes in the absorption maxima and photoluminescence (PL) quantum yields .
Biochemical Pathways
The affected biochemical pathway primarily involves the process of photothermal conversion. The near-infrared (NIR) absorbance and the nonradiative transition of the radicals contribute to their photothermal conversion . This pathway can have downstream effects on various biochemical processes, particularly those involving energy transfer.
Pharmacokinetics
The compound’s photothermal conversion performance suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are primarily observed in its photothermal conversion performance. The compound exhibits high photothermal conversion efficiencies, with remarkable efficiencies of 41% and 50% achieved for different variants of the compound . This suggests that the compound could have potential applications in photothermal therapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl-(2,4,6-trichloro-phenyl)-amine typically involves the reaction of aniline with 2,4,6-trichlorophenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Nitration of Phenol: Phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2,4,6-trinitrophenol.
Reduction: The nitro groups in 2,4,6-trinitrophenol are reduced to amino groups using a reducing agent such as iron powder and hydrochloric acid, resulting in 2,4,6-triaminophenol.
Chlorination: The amino groups in 2,4,6-triaminophenol are chlorinated using chlorine gas to produce 2,4,6-trichloroaniline.
Coupling Reaction: Finally, 2,4,6-trichloroaniline is coupled with phenylamine (aniline) in the presence of a coupling agent such as sodium nitrite and hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Phenyl-(2,4,6-trichloro-phenyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium hydroxide, sodium methoxide, or ammonia in appropriate solvents.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Hydroxylated, alkoxylated, or aminated derivatives.
科学的研究の応用
Phenyl-(2,4,6-trichloro-phenyl)-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
類似化合物との比較
Phenyl-(2,4,6-trichloro-phenyl)-amine can be compared with other similar compounds such as:
2,4,6-Trichlorophenol: A chlorinated phenol with similar chemical properties but lacks the amine linkage.
2,4,6-Trichloroaniline: A chlorinated aniline with similar reactivity but different applications.
Phenylamine (Aniline): A simple aromatic amine with a wide range of applications but lacks the chlorinated phenyl group.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
2,4,6-trichloro-N-phenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl3N/c13-8-6-10(14)12(11(15)7-8)16-9-4-2-1-3-5-9/h1-7,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNRCXQIZGIJSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201292749 | |
| Record name | 2,4,6-Trichloro-N-phenylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201292749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15362-44-4 | |
| Record name | 2,4,6-Trichloro-N-phenylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15362-44-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trichloro-N-phenylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201292749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7,7-dihexyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B3105432.png)
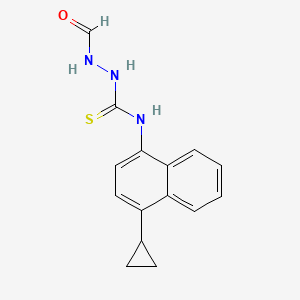
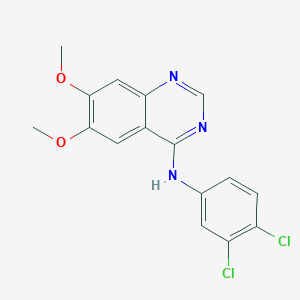
![N-[(2,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B3105477.png)

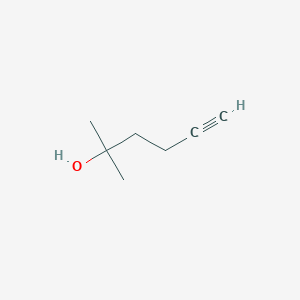

![8-Azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B3105511.png)
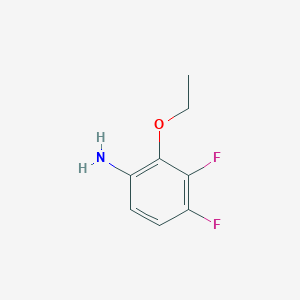

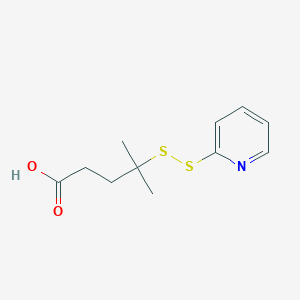
![1-[2-(5-Benzyloxy-2-nitrophenyl)vinyl]pyrrolidine](/img/structure/B3105540.png)
